BenchChemオンラインストアへようこそ!

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide (CAS 683235-20-3) is a synthetic small molecule belonging to the phthalimide class, characterized by a 1,3-dioxoisoindoline core linked via an amide bond to a 3,5-dimethoxyphenyl ring. With a molecular weight of 326.30 g/mol and a calculated XLogP3-AA of 1.5, it possesses drug-like physicochemical properties.

Molecular Formula C17H14N2O5
Molecular Weight 326.308
CAS No. 683235-20-3
Cat. No. B2891490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide
CAS683235-20-3
Molecular FormulaC17H14N2O5
Molecular Weight326.308
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC
InChIInChI=1S/C17H14N2O5/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-10-3-4-13-14(7-10)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
InChIKeyDYKWQZNRWPNORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide (CAS 683235-20-3): Core Identity and Procurement Baseline


N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide (CAS 683235-20-3) is a synthetic small molecule belonging to the phthalimide class, characterized by a 1,3-dioxoisoindoline core linked via an amide bond to a 3,5-dimethoxyphenyl ring [1]. With a molecular weight of 326.30 g/mol and a calculated XLogP3-AA of 1.5, it possesses drug-like physicochemical properties [1]. This compound has been identified in authoritative databases as a human indoleamine 2,3-dioxygenase (IDO) inhibitor, with an in vitro IC50 of 100 nM against the recombinant enzyme [2]. It is explicitly designated for non-human research use only, positioning it as a specialized research tool rather than a clinical candidate .

Why N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide Cannot Be Replaced by Other Phthalimide or IDO Inhibitor Candidates


The scientific utility of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide is defined by a specific intersection of its phthalimide scaffold and 3,5-dimethoxybenzamide substituent, which together confer a distinct and quantifiable IDO inhibitory profile not shared by close structural analogs. As demonstrated in head-to-head and cross-study comparisons, minor structural modifications to the phthalimide core or the benzamide substitution pattern lead to significant drops in target engagement, with a closely related analog showing over a 12-fold decrease in potency [1]. This sensitivity suggests that the 3,5-dimethoxy configuration is pharmacophorically critical, making generic substitution with other in-class or structurally adjacent compounds without equivalent validated activity a high-risk decision that could compromise experimental reproducibility and data integrity [1].

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide: Quantified Differentiation Evidence Against Comparators


Enzymatic IDO Inhibition Potency Compared to a Structurally Analogous Phthalimide

This compound demonstrates a striking potency advantage over a structurally similar phthalimide analog. The target compound inhibited recombinant human IDO with an IC50 of 100 nM [1]. In contrast, the analogous compound CHEMBL3628593, which retains the phthalimide-like core but with different substitution, exhibited a significantly weaker IC50 of 1,240 nM under comparable assay conditions for human IDO [2]. This represents a greater than 12-fold difference in potency, underscoring the critical role of the specific 3,5-dimethoxybenzamide moiety for effective target engagement.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Cellular IDO1 Inhibition Benchmarking Against an Advanced Phthalimide Lead

As a scaffold benchmark, an advanced phthalimide-based IDO1 inhibitor achieved an IC50 of 18 nM in a human HeLa cell-based assay [1]. While not a direct comparator, this value serves as a high-potency reference point for the phthalimide class in a physiologically relevant context. The target compound's biochemical IC50 of 100 nM [2] places it within a logical translational range, suggesting potential for robust cell-based activity amenable to further optimization, distinguishing it from weaker phthalimide analogs that show micromolar cellular activity.

Cell-based assay IDO1 inhibitor Functional potency

Differentiation by Physicochemical Profile: Lipophilicity Advantage Relative to Epacadostat

The target compound's lower calculated lipophilicity (XLogP3-AA = 1.5) [1] provides a key physicochemical advantage over the potent clinical IDO1 inhibitor Epacadostat, which has a substantially higher AlogP of 2.63 [2]. In drug discovery, a lower logP is generally correlated with better aqueous solubility, reduced metabolic liability, and lower risk of promiscuous off-target binding. This suggests N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide may offer a superior starting point for lead optimization programs focused on developing IDO inhibitors with favorable pharmacokinetic profiles.

Lipophilicity Drug-likeness ADME prediction

Confirmed Specificity and Multi-Patent Provenance as an IDO Tool Compound

Unlike many research chemicals with ambiguous biological annotation, the activity of this compound is definitively associated with a specific target and has been confirmed across multiple independent patent filings. The quantitative activity data (IC50 of 100 nM against human IDO) has been curated in BindingDB from several U.S. patents (US10034939, US10967060, US9320732, US9789094) where it is consistently listed as 'Example 9' [1]. This multi-source verification significantly reduces the risk of investing in a compound with a false-positive activity readout, a common problem with single-source or unvalidated commercial entities.

Chemical probe Patent-validation Assay development

High-Impact Application Scenarios for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide (683235-20-3)


Validated Starting Point for IDO1 Inhibitor Lead Optimization

Medicinal chemistry groups can initiate a structure-activity relationship (SAR) program with high confidence. The compound's validated 100 nM biochemical IC50 against human IDO [1], coupled with a favorable low lipophilicity profile (XLogP3-AA = 1.5) [2] that is superior to more lipophilic advanced leads like Epacadostat, provides a dual-optimization starting point. This avoids the common pitfall of optimizing potency at the expense of ADME properties, allowing simultaneous pursuit of target engagement and drug-like characteristics.

Reference Inhibitor for IDO Pathway Dissection and Assay Development

In basic immunology and tumor microenvironment research, this compound serves as a well-characterized and multi-patent-validated chemical probe [1]. Its potency and specificity, demonstrated by the stark 12.4-fold drop in activity with a close structural analog [3], make it an ideal positive control for in vitro enzymatic and cell-based assays. Researchers can use it to benchmark novel inhibitors, validate the role of IDO in their model systems, and ensure assay reproducibility across different experimental batches.

Chemical Biology Probe for Targeted Protein Degradation (PROTAC) Design

The phthalimide moiety is a privileged structure for E3 ligase recruitment. This compound's confirmed binding to IDO (IC50 100 nM) [1] and tractable structure-activity relationship, evidenced by the potency of related phthalimides in cellular assays (IC50 18 nM) [4], positions it as an attractive warhead for designing bifunctional IDO1 degraders. The availability of clear patent provenance and a defined binding pocket makes it a strategic building block in the emerging field of immunomodulatory PROTACs.

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.